molecular formula C11H11IO2 B2758844 2-(4-Iodobenzoyl)oxolane CAS No. 1094416-86-0

2-(4-Iodobenzoyl)oxolane

Cat. No.: B2758844
CAS No.: 1094416-86-0
M. Wt: 302.111
InChI Key: NIGUUNWVSSBRBS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Iodobenzoyl)oxolane typically involves the reaction of 4-iodobenzoic acid with oxolane derivatives under specific conditions. One practical method involves using Oxone® in aqueous solution under mild conditions at room temperature . This method is advantageous as it avoids contamination by hazardous by-products and provides high yields .

Chemical Reactions Analysis

2-(4-Iodobenzoyl)oxolane undergoes various chemical reactions, including:

Common reagents used in these reactions include Oxone®, various reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzoyl)oxolane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways depend on the specific context in which the compound is used. For example, in organic synthesis, it acts as a building block for more complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-iodophenyl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h3-6,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGUUNWVSSBRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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